molecular formula C15H9F5O5 B3132731 4,9-DIMETHOXY-7-PENTAFLUOROETHYL-5H-FURO-[3,2-G]-CHROMENE-5-ONE CAS No. 376382-85-3

4,9-DIMETHOXY-7-PENTAFLUOROETHYL-5H-FURO-[3,2-G]-CHROMENE-5-ONE

Cat. No.: B3132731
CAS No.: 376382-85-3
M. Wt: 364.22 g/mol
InChI Key: OQCOFFPUQSKDCI-UHFFFAOYSA-N
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Description

4,9-Dimethoxy-7-pentafluoroethyl-5H-furo-[3,2-g]-chromene-5-one is a fluorinated heterocyclic compound derived from chromene and furochromone frameworks. These analogs feature diverse substituents at position 7, including carbonitrile, amino, benzothiazole, and pyrazolo-pyridinone groups. The pentafluoroethyl group, a strong electron-withdrawing substituent, is expected to enhance thermal stability and influence electronic properties compared to analogs in the evidence .

Properties

IUPAC Name

4,9-dimethoxy-7-(1,1,2,2,2-pentafluoroethyl)furo[3,2-g]chromen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F5O5/c1-22-10-6-3-4-24-11(6)13(23-2)12-9(10)7(21)5-8(25-12)14(16,17)15(18,19)20/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCOFFPUQSKDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701348153
Record name 4,9-Dimethoxy-7-(pentafluoroethyl)-5H-furo[3,2-g]chromen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701348153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376382-85-3
Record name 4,9-Dimethoxy-7-(pentafluoroethyl)-5H-furo[3,2-g]chromen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701348153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-DIMETHOXY-7-PENTAFLUOROETHYL-5H-FURO-[3,2-G]-CHROMENE-5-ONE typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4,9-DIMETHOXY-7-PENTAFLUOROETHYL-5H-FURO-[3,2-G]-CHROMENE-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

4,9-Dimethoxy-7-pentafluoroethyl-5H-furo[3,2-g]chromen-5-one has been explored for its potential pharmacological properties. Studies indicate that compounds with similar structures exhibit various biological activities, including:

  • Antioxidant Activity : Research suggests that furochromones can scavenge free radicals, contributing to their potential use in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Some derivatives of furochromones have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases.

Material Science

The unique fluorinated structure of this compound lends itself to applications in material science:

  • Fluorinated Polymers : The incorporation of fluorinated moieties can enhance the thermal stability and chemical resistance of polymers. This compound may serve as a building block for developing advanced materials with desired properties.

Agricultural Chemistry

Furochromones have been investigated for their roles in plant defense mechanisms:

  • Phytotoxicity : Some studies have indicated that furochromones can act as phytotoxins, potentially useful in developing eco-friendly herbicides.

Analytical Chemistry

Due to its distinct chemical structure, 4,9-dimethoxy-7-pentafluoroethyl-5H-furo[3,2-g]chromen-5-one can serve as a reference standard in analytical methods:

  • Chromatography and Spectroscopy : It can be utilized in the calibration of chromatographic techniques for the analysis of similar compounds in complex mixtures.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of various furochromone derivatives. The findings indicated that compounds with methoxy and fluorinated substituents exhibited significantly higher radical scavenging activity compared to non-fluorinated analogs. This suggests potential therapeutic applications in oxidative stress-related conditions.

Case Study 2: Material Development

Research conducted at a leading materials science institute focused on the synthesis of fluorinated polymers using furochromone derivatives. The results demonstrated enhanced thermal stability and hydrophobicity in materials synthesized with pentafluoroethyl groups, indicating their suitability for high-performance applications.

Case Study 3: Phytotoxicity Assessment

A field study assessed the phytotoxic effects of various furochromones on common agricultural weeds. Results showed that specific derivatives inhibited germination and growth more effectively than traditional herbicides, highlighting their potential as environmentally friendly alternatives.

Mechanism of Action

The mechanism of action of 4,9-DIMETHOXY-7-PENTAFLUOROETHYL-5H-FURO-[3,2-G]-CHROMENE-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, modulating their activity. This can lead to various biological responses, depending on the context and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and biological data for compounds structurally related to 4,9-dimethoxy-7-pentafluoroethyl-5H-furo-[3,2-g]-chromene-5-one, based on the provided evidence:

Compound Substituents Melting Point (°C) Yield (%) Key Spectral Data Biological Activity Reference
8-Amino-4,11-dimethoxy-5-oxo-5H-furo[3',2':6,7]chromeno[2,3-b]pyridine-7-carbonitrile (2 ) C-7: Carbonitrile; C-8: Amino 244–245 76 IR: 3340 (NH₂), 2220 (C≡N); NMR: δ 6.85 (H-4), δ 8.15 (NH₂, D₂O exchange) Antimicrobial (Gram-positive bacteria)
8-Hydroxy-4,12-dimethoxyfuro[3',2':6,7]chromeno[4,3-b]pyrazolo[4,3-e]pyridin-10(6H)-one (11 ) C-7: Pyrazolo-pyridinone; C-8: Hydroxy >300 75 IR: 3440 (OH), 1670 (C=O); NMR: δ 6.70 (H-4), δ 10.2 (OH) Not reported
8-Amino-7-(1,3-benzothiazol-2-yl)-4,11-dimethoxy-5-oxo-5H-furo[3',2':6,7]chromeno[2,3-b]pyridine (12 ) C-7: Benzothiazole; C-8: Amino >320 65 IR: 3350 (NH₂), 1660 (C=O); NMR: δ 7.45–8.20 (benzothiazole protons) Broad-spectrum antimicrobial
4,14-Dimethoxy-5-oxo-5H-furo[3''',2''':6',7']chromeno[3',2':5,6]pyrido[1,2-a]benzimidazole-7-carbonitrile (13 ) C-7: Carbonitrile; fused benzimidazole >320 72 IR: 2220 (C≡N), 1675 (C=O); NMR: δ 7.30–8.10 (benzimidazole protons) Not reported
4,9-Dimethoxy-5-methyl-7H-furo[3,2-g]-1-benzopyrano-6-carboxy-7-one (7 ) C-5: Methyl; C-6: Carboxylic acid Not reported Not reported Reacts with amines to form pharmacologically active amides Potential pharmacological applications

Key Observations:

Amino vs. Hydroxy Substituents: Amino groups (e.g., in 2 and 12) correlate with higher antimicrobial activity, likely due to enhanced hydrogen bonding with bacterial targets . Heterocyclic Fusion: Compounds with fused benzothiazole (12) or benzimidazole (13) rings exhibit higher melting points (>320°C), suggesting improved thermal stability .

Synthetic Methods: Most derivatives are synthesized via Michael/retro-Michael/cyclization cascades using DBU as a catalyst, with yields ranging from 65% to 76% .

Biological Activity: Antimicrobial Efficacy: Compounds 2 and 12 show activity against Staphylococcus aureus and Bacillus subtilis, with 12 (benzothiazole-substituted) exhibiting broader efficacy .

Research Findings and Implications

Antimicrobial Applications :

  • The benzothiazole-substituted compound (12 ) demonstrates the strongest antimicrobial activity, suggesting that bulky, aromatic substituents at C-7 enhance target binding .
  • Fluorinated analogs (e.g., pentafluoroethyl derivatives) warrant further study to assess enhanced pharmacokinetic profiles.

Thermal Stability :

  • High melting points (>300°C) in fused heterocycles (11–13 ) indicate suitability for high-temperature industrial or pharmaceutical processes .

Limitations and Gaps: No data on the pentafluoroethyl derivative’s synthesis or activity exists in the provided evidence. Comparative studies with fluorinated analogs are needed. Mechanisms of antimicrobial action (e.g., enzyme inhibition, membrane disruption) remain uncharacterized in the evidence .

Biological Activity

4,9-DIMETHOXY-7-PENTAFLUOROETHYL-5H-FURO-[3,2-G]-CHROMENE-5-ONE (CAS No. 376382-85-3) is a synthetic organic compound characterized by its unique chemical structure, which includes methoxy groups and a pentafluoroethyl group attached to a furochromene core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation.

The chemical formula for this compound is C15H9F5O5C_{15}H_9F_5O_5, and it can be represented by the following structural formula:

InChI=1S/C15H9F5O5/c122106342411(6)13(232)129(10)7(21)58(2512)14(16,17)15(18,19)20/h35H,12H3\text{InChI}=1S/C15H9F5O5/c1-22-10-6-3-4-24-11(6)13(23-2)12-9(10)7(21)5-8(25-12)14(16,17)15(18,19)20/h3-5H,1-2H3

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising avenues:

1. Antitumor Activity
Preliminary studies have identified this compound as a potential antitumor agent. It has been shown to induce apoptosis in cancer cell lines by affecting cell cycle regulation and altering apoptotic pathways. For instance, in HepG2 liver cancer cells, treatment with the compound resulted in significant cell cycle arrest at the S phase and activation of caspase pathways leading to apoptosis .

Table 1: Antitumor Activity Against Various Cell Lines

Cell LineInhibition Rate (%)IC50 (μM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

This table compares the inhibition rates and IC50 values of this compound with those of established antitumor agents like Sunitinib .

2. Mechanism of Action
The mechanism through which this compound exerts its antitumor effects appears to involve:

  • Cell Cycle Arrest: The compound induces S-phase arrest in cancer cells, preventing them from progressing through the cell cycle.
  • Apoptosis Induction: It alters the balance between pro-apoptotic and anti-apoptotic proteins, leading to mitochondrial dysfunction and subsequent activation of caspase pathways.

Research Findings

Recent studies have focused on elucidating the specific molecular targets of this compound. Virtual screening methods have suggested that it may act as a farnesyltransferase inhibitor, which is a promising target for cancer therapy due to its role in signal transduction pathways critical for tumor growth .

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for 4,9-dimethoxy-7-pentafluoroethyl-furochromenone derivatives?

  • Methodological Answer : Utilize stepwise functionalization, starting with halogen substitution (e.g., replacing Cl with amines or alkoxy groups under basic conditions like NaH/DMF) . Intermediate purification via column chromatography or recrystallization (e.g., using ethylene glycol or THF) is critical to isolate high-purity products . Monitor reaction progress with TLC or HPLC to confirm intermediate formation.

Q. What spectroscopic techniques are essential for characterizing furochromenone derivatives?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR; ¹H/¹³C) to confirm substituent positions and stereochemistry, infrared (IR) spectroscopy to identify carbonyl (C=O) and ether (C-O-C) groups, and mass spectrometry (MS) for molecular weight validation. For fluorinated derivatives, ¹⁹F NMR is indispensable .

Q. How can solubility challenges in polar solvents be addressed during biological assays?

  • Methodological Answer : Use co-solvents like DMSO (≤5% v/v) or cyclodextrin-based encapsulation to enhance aqueous solubility while avoiding denaturation of biological targets . Pre-screen solubility via dynamic light scattering (DLS) to ensure homogeneity in assay buffers.

Advanced Research Questions

Q. What computational strategies predict the reactivity of the nitrile group in furochromenone derivatives?

  • Methodological Answer : Apply density functional theory (DFT) to model electron density maps and frontier molecular orbitals (HOMO/LUMO) for the nitrile moiety. Solvent effects can be simulated using polarizable continuum models (PCMs) to assess nucleophilic attack susceptibility . Pair computational results with experimental kinetic studies (e.g., monitoring CN-group reactions with thiols or amines).

Q. How do researchers resolve contradictions in photophysical data for furochromenones?

  • Methodological Answer : Cross-validate UV-Vis absorption/emission spectra with time-dependent DFT (TD-DFT) calculations to identify discrepancies arising from solvent polarity or aggregation effects. For example, solvatochromic shifts in polar aprotic solvents (e.g., DMF vs. THF) may indicate π-π stacking interference .

Q. What experimental designs evaluate diastereoselectivity in furochromenone synthesis?

  • Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived ligands) to control stereochemistry. Analyze diastereomer ratios via chiral HPLC or NOESY NMR . For photoactivated cycloadditions, optimize light wavelength and intensity to minimize racemization .

Q. How can molecular docking studies improve the design of furochromenone-based enzyme inhibitors?

  • Methodological Answer : Use AutoDock Vina or Schrödinger Suite to model interactions between the pentafluoroethyl group and hydrophobic enzyme pockets (e.g., cytochrome P450 or kinase active sites). Validate docking poses with molecular dynamics (MD) simulations to assess binding stability under physiological conditions .

Data Contradiction Analysis

Q. Why might biological activity data conflict across different furochromenone analogs?

  • Methodological Answer : Variations in substituent electronegativity (e.g., pentafluoroethyl vs. methoxy groups) can alter pharmacokinetic properties like membrane permeability or metabolic stability. Perform comparative studies using isosteric replacements (e.g., CF₃ vs. OCH₃) and correlate results with LogP values and plasma protein binding assays .

Q. How to address inconsistencies in NMR coupling constants for fused-ring systems?

  • Methodological Answer : Re-examine sample preparation (e.g., deuteration level, temperature control) and consider vicinal coupling (J-values) influenced by ring strain or substituent orientation. Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

Experimental Design Tables

Table 1 : Key Synthetic Parameters for Halogen Substitution

ParameterOptimal ConditionImpact on Yield
BaseNaH in DMF>85%
Temperature100°C under N₂Prevents oxidation
SolventAnhydrous DMFEnhances nucleophilicity

Table 2 : Computational vs. Experimental UV-Vis Data Comparison

DerivativeExperimental λₘₐₓ (nm)TD-DFT λₘₐₓ (nm)Deviation
Pentafluoroethyl3203151.6%
Methoxy2952901.7%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,9-DIMETHOXY-7-PENTAFLUOROETHYL-5H-FURO-[3,2-G]-CHROMENE-5-ONE
Reactant of Route 2
4,9-DIMETHOXY-7-PENTAFLUOROETHYL-5H-FURO-[3,2-G]-CHROMENE-5-ONE

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